Sergolexole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

色高乐索的合成涉及多个步骤,从麦角碱主链的制备开始。 关键步骤包括吲哚环体系的形成以及随后的功能化以引入甲氧基环己基和丙-2-基 . 反应条件通常涉及使用强碱和酸,以及各种有机溶剂来促进反应。

工业生产方法

化学反应分析

反应类型

色高乐索经历了几种类型的化学反应,包括:

还原: 这种反应涉及去除氧气或添加氢气,通常使用诸如氢化铝锂或硼氢化钠之类的试剂。

常用试剂和条件

氧化: 高锰酸钾、过氧化氢和其他氧化剂。

还原: 氢化铝锂、硼氢化钠和其他还原剂。

取代: 卤素、亲核试剂和其他取代试剂.

形成的主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生各种氧化的衍生物,而还原可能会产生不同的氢化的化合物 .

科学研究应用

Neuropharmacological Research

Sergolexole's antagonistic effects on serotonin receptors make it a valuable compound in neuropharmacological studies. Research has indicated that compounds targeting the 5-HT2 receptor can influence mood, cognition, and perception, which are crucial areas in understanding psychiatric disorders.

- Case Study : A study by Brooks et al. (1997) explored the effects of this compound on serotonin-mediated behaviors in animal models. The findings suggested that this compound could modulate anxiety-like behaviors, providing insights into its potential utility in anxiety disorder research .

Psychotropic Drug Development

While this compound itself is not used clinically, its structure and mechanism of action have implications for the development of new psychotropic medications. The understanding of its receptor interactions can inform the design of drugs aimed at treating conditions such as schizophrenia and depression.

- Research Insight : The compound's ability to selectively block 5-HT2 receptors positions it as a model for designing novel antipsychotic agents that minimize side effects associated with non-selective antagonists .

Studies on Ergot Alkaloids

This compound is part of a broader class of ergot alkaloids derived from the fungus Claviceps purpurea. Research into these compounds has revealed various biological activities, including vasoconstriction and effects on smooth muscle contraction.

- Application Table :

| Compound | Source | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Synthetic (ergoline) | 5-HT2 receptor antagonist | Neuropharmacology, psychotropic drug design |

| Ergotamine | Claviceps purpurea | Vasoconstriction | Migraine treatment, postpartum hemorrhage management |

| Bromocriptine | Claviceps purpurea | Dopamine agonist | Parkinson's disease treatment, hyperprolactinemia management |

Behavioral Studies

The behavioral effects of this compound have been a subject of interest in preclinical studies. Its impact on locomotion and exploratory behavior in rodents has provided insights into how serotonin modulation can affect general activity levels.

作用机制

色高乐索通过选择性拮抗血清素 5-HT2 受体来发挥其作用。这意味着它与这些受体结合并阻止血清素激活它们。 分子靶标包括 5-HT2A、5-HT2B 和 5-HT2C 受体,它们参与与情绪、认知和血管功能相关的各种信号通路 .

相似化合物的比较

色高乐索在麦角碱衍生物中独一无二,因为它对血清素 5-HT2 受体具有高度选择性。类似的化合物包括:

麦角胺: 另一种具有类似受体活性的麦角碱衍生物。

麦角新碱: 一种用于偏头痛预防的药物,也靶向血清素受体.

属性

CAS 编号 |

108674-86-8 |

|---|---|

分子式 |

C26H36N2O3 |

分子量 |

424.6 g/mol |

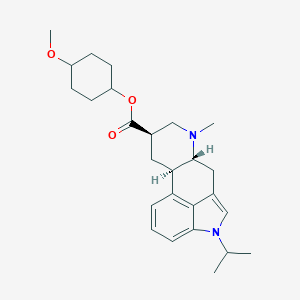

IUPAC 名称 |

(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |

InChI |

InChI=1S/C26H36N2O3/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3/t18-,19?,20?,22-,24-/m1/s1 |

InChI 键 |

RJBJIKXTJIZONR-FTNAIZGWSA-N |

SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |

手性 SMILES |

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |

规范 SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |

Key on ui other cas no. |

108674-86-8 |

同义词 |

6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid, 4-methoxycyclohexyl ester LY 281067 LY281067 sergolexole |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。